molecular formula C8H9F3N2O2 B12528902 Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate CAS No. 677004-95-4

Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate

Cat. No.: B12528902
CAS No.: 677004-95-4
M. Wt: 222.16 g/mol
InChI Key: LUSIEWLTBLVDDR-UHFFFAOYSA-N
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Description

Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable building block in medicinal and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Uniqueness

Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 5-position of the pyrazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

677004-95-4

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-13-6(8(9,10)11)3-5(12-13)4-7(14)15-2/h3H,4H2,1-2H3

InChI Key

LUSIEWLTBLVDDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC(=O)OC)C(F)(F)F

Origin of Product

United States

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